![molecular formula C12H18BrNO B1443374 2-[(4-Brombenzyl)-isopropyl-amino]-ethanol CAS No. 867333-39-9](/img/structure/B1443374.png)
2-[(4-Brombenzyl)-isopropyl-amino]-ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromobenzyl group, the isopropyl group, and the aminoethanol group . The exact synthesis process would depend on the desired final structure and the starting materials available.Molecular Structure Analysis
The molecular structure of “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would be determined by the arrangement of its constituent groups. The bromobenzyl group would likely be attached to the aminoethanol group via the nitrogen atom . The isopropyl group would be attached to the nitrogen atom as well .Chemical Reactions Analysis
The chemical reactions involving “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would depend on the conditions and the reactants present . The bromine atom in the bromobenzyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would be determined by its molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Wissenschaftliche Forschungsanwendungen
Reaktionen an der Benzylposition
Die Verbindung enthält eine benzylische Position, d. h. ein Kohlenstoffatom, das an einen Benzolring angrenzt . Diese Position ist bekanntermaßen reaktiv und kann verschiedene Reaktionen eingehen, wie z. B. freie Radikalbromierung, nukleophile Substitution und Oxidation .
Benzylische Oxidationen und Reduktionen
Die benzylischen Wasserstoffatome von Alkylsubstituenten an einem Benzolring sind gegenüber dem Angriff freier Radikale aktiviert . Diese Verbindung könnte möglicherweise in der Forschung zu diesen Arten von Reaktionen eingesetzt werden .
Synthese von substituierten Phenolen
Substituierte 2-Iodphenole mit geschützten Hydroxylgruppen sind wichtige Zwischenprodukte zur Einführung von sterisch anspruchsvollen Gruppen in C2-symmetrische Bis(Phenolat)-Ether-Katalysatoren . Diese Verbindung könnte möglicherweise bei der Synthese dieser Art von Katalysatoren verwendet werden .
Schutz von Ketonen und Aldehyden
2-Brombenzyl bromid ist ein Reagenz, das zum Schutz von Ketonen und Aldehyden in ihren weniger reaktiven Alkohol-Oxidationsstufen verwendet wird . Diese Verbindung könnte aufgrund ihrer strukturellen Ähnlichkeit möglicherweise in ähnlicher Weise verwendet werden .
Kopplungskomponente in verschiedenen Reaktionen
2-Brombenzyl bromid wird auch als Kopplungskomponente in verschiedenen Reaktionen verwendet . Diese Verbindung könnte möglicherweise in ähnlichen Arten von Reaktionen verwendet werden .
Herstellung einer Aminomethyl-substituierten Biaryl-Bibliothek
4-Brombenzyl bromid wurde zur Herstellung einer 20-gliedrigen Aminomethyl-substituierten Biaryl-Bibliothek verwendet . Diese Verbindung könnte möglicherweise bei der Synthese ähnlicher Bibliotheken verwendet werden .
Wirkmechanismus
Target of Action
The primary targets of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol are likely to be proteins or enzymes that interact with the benzylic position of the molecule . The benzylic position is a specific location on a benzene ring where a carbon is bonded to both the ring and another group . This position is often involved in reactions due to its unique chemical properties .
Mode of Action
2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol interacts with its targets through a series of chemical reactions. One key reaction involves the bromine atom at the benzylic position. In this reaction, a free radical mechanism is initiated, where the bromine atom is removed, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting molecule can then undergo further reactions .
Biochemical Pathways
The biochemical pathways affected by 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol are likely related to the functions of the target proteins or enzymes. These pathways could involve the transfer of the bromine atom or the formation of succinimide . The downstream effects of these reactions could include changes in the activity of the target proteins or enzymes, potentially altering cellular processes .
Pharmacokinetics
The ethanol group could be involved in metabolic reactions, potentially affecting the compound’s metabolism and excretion .
Result of Action
The molecular and cellular effects of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol’s action would depend on the specific targets and pathways it affects. For instance, if the compound targets an enzyme involved in a critical cellular process, its action could result in changes in that process. This could potentially lead to observable effects at the cellular level .
Action Environment
The action, efficacy, and stability of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s reactivity. Similarly, the presence of other molecules could influence the compound’s stability or its interactions with its targets .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDWDJDPQOQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211175 | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867333-39-9 | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867333-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






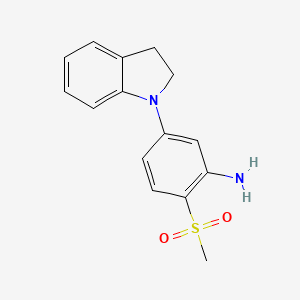

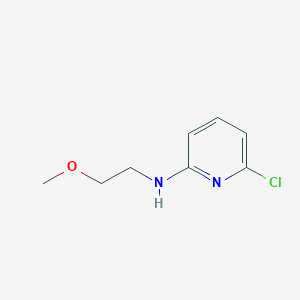
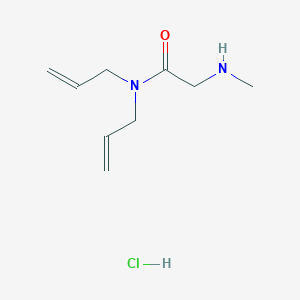

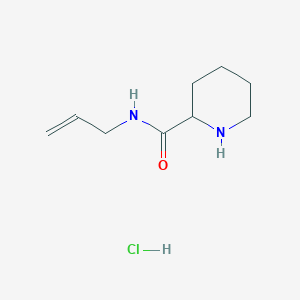
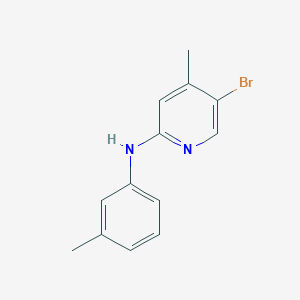

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
